N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9(20)16-14-13-11(10-6-4-3-5-7-10)8-12(21)17-15(13)19(2)18-14/h3-7,11H,8H2,1-2H3,(H,17,21)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURJFJGVOWUCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-difunctional electrophilic substrates with hydrazines . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or methanol . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Reaction Mechanisms
The formation of the pyrazolo[3,4-b]pyridine core involves condensation and cyclization steps:
-
Enaminone intermediate formation : A β-diketone reacts with a nucleophile (e.g., hydrazine or 5-aminopyrazole) to form an enaminone, which serves as a reactive intermediate .
-
Cyclization : The enaminone undergoes intramolecular cyclization, facilitated by acidic conditions (e.g., acetic acid), leading to the fused pyrazolo[3,4-b]pyridine ring .
-
Functional group installation : Subsequent steps introduce substituents (e.g., acetamide, phenyl) at specific positions, often requiring protection/deprotection strategies to control regioselectivity .
Regioselectivity is influenced by reaction conditions:
-
Solvent-mediated vs. solvent-free : Solvent-free conditions favor attack on the more electrophilic carbonyl group (keto form), while enolic forms under solvent-mediated conditions lead to alternative regioisomers .
Key Reaction Conditions
Optimizing reaction conditions is critical for yield and purity:
Stability and Degradation Pathways
The compound’s stability is inferred from general trends in pyrazolo[3,4-b]pyridines:
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for its diverse pharmacological properties. Research indicates that derivatives of this class exhibit several biological activities:
Antimicrobial Activity
Pyrazolo[3,4-b]pyridine derivatives have shown significant antimicrobial properties. Studies suggest that modifications in their structure can enhance their efficacy against various pathogens, making them promising candidates for the development of new antibiotics.
Anti-inflammatory Effects
Certain derivatives have been identified as phosphodiesterase inhibitors, which contribute to their anti-inflammatory activity. This mechanism is particularly relevant for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Central Nervous System Activity
Research indicates that compounds in this class may possess anxiolytic and analgesic properties. Specific derivatives have been explored for their potential in treating anxiety disorders and managing pain.
Pharmacological Insights
The pharmacological profile of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is supported by various studies:
Case Studies
Recent case studies have highlighted the effectiveness of this compound in animal models for inflammatory diseases and pain management. These studies demonstrate a significant reduction in symptoms when treated with pyrazolo[3,4-b]pyridine derivatives compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of the 1-methyl group | Enhances lipophilicity and cellular permeability |
| Oxo group at position 6 | Contributes to increased binding affinity to target enzymes |
| Phenyl substitution | Modulates biological activity through steric effects |
Drug Development
Given its promising biological activities, further investigation into its potential as a therapeutic agent for conditions such as chronic pain and inflammation is warranted.
Clinical Trials
Future clinical trials will be essential to assess the safety and efficacy of this compound in human subjects.
Mechanism of Action
The mechanism of action of N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as the suppression of cell growth or the modulation of signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 1, 3, 4, and 5 influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points: Target Compound: Not explicitly reported, but analogs like 3a exhibit >250°C (i-PrOH), indicating high thermal stability . Chlorophenoxy analog (4c): Lower melting point (209–211°C) due to flexible side chains .
- Spectroscopic Data :
Pharmacological Implications
- Bioavailability : Fluorinated derivatives (e.g., Compound 4) show improved oral bioavailability due to trifluoromethyl groups enhancing metabolic stability .
- Binding Affinity : The 4-phenyl group in the target compound may facilitate π-π stacking with hydrophobic enzyme pockets, while acetamide provides hydrogen-bonding capacity .
- Enzyme Inhibition : Pyrazolo-pyridones are explored as DCN1/2 inhibitors, with substituents like trifluoromethylbenzamide critical for potency .
Biological Activity
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound features a unique pyrazolo[3,4-b]pyridine core structure that contributes to its biological activity and potential therapeutic applications .
| Property | Value |
|---|---|
| CAS Number | 1171702-97-8 |
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.31 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Anticoagulant Properties:
The compound has been linked to anticoagulant effects similar to those of other members of the pyrazolo[3,4-b]pyridine class. It binds effectively to factor Xa (fXa), a crucial enzyme in the coagulation cascade. Studies suggest that modifications in its structure can enhance its potency and selectivity for fXa .
2. Neuroprotective Effects:
Preliminary studies indicate that this compound may have neuroprotective properties. Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases . Research on related compounds has shown that they can support neuronal survival and regeneration in models of neuroinflammation .
3. Anti-inflammatory Activity:
The compound's structural features may contribute to anti-inflammatory effects. Compounds with similar pyrazolo structures have demonstrated the ability to modulate inflammatory pathways . Further investigation is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to N-(1-methyl-6-oxo-4-phenyl...) and have provided insights into its potential therapeutic applications:
Case Study 1: Anticoagulation Research
A study focusing on the structure-function relationship of pyrazolo[3,4-b]pyridines found that modifications at the C3 position significantly influenced fXa binding affinity. This research led to the identification of derivatives with enhanced anticoagulant properties suitable for further development as oral anticoagulants .
Case Study 2: Neuroinflammation Models
In animal models of neuroinflammation, compounds structurally related to N-(1-methyl...) demonstrated significant reductions in microglial activation and pro-inflammatory cytokine production. These findings suggest a promising role for this compound in treating conditions characterized by neuroinflammation .
The mechanisms by which N-(1-methyl...) exerts its biological effects are still under investigation. However, it is hypothesized that:
1. Enzyme Inhibition:
The compound likely inhibits specific enzymes involved in coagulation and inflammation pathways through competitive binding.
2. Receptor Interaction:
It may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal signaling pathways.
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves a multi-step approach, starting with the condensation of substituted pyrazole and pyridine precursors. For example:
- Step 1: Cyclocondensation of β-ketoesters or cyanoacetamides with hydrazines under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core .
- Step 2: Functionalization via acetamide coupling at the 3-position using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
- Key Conditions: Ethanol or methanol as solvents, piperidine as a catalyst, and reaction temperatures between 0–5°C to control regioselectivity .
Example Protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, piperidine, 0–5°C, 2 h | Core ring formation via cyclocondensation |
| 2 | Acetic anhydride, triethylamine, RT, 12 h | Acetamide functionalization |
Basic: How is structural characterization performed?
Answer:
A combination of spectroscopic and crystallographic methods is used:
- NMR Spectroscopy: H and C NMR to confirm proton environments and carbon connectivity (e.g., distinguishing tetrahydro-pyridine ring protons from phenyl groups) .
- X-ray Crystallography: Single-crystal analysis with SHELXL for refinement (e.g., validating the fused pyrazolo-pyridine system and acetamide orientation) .
- IR Spectroscopy: Identification of carbonyl (C=O) and amide (N-H) stretches .
Critical Note: SHELX programs are preferred for small-molecule refinement due to their robustness in handling complex heterocyclic systems .
Advanced: How can reaction conditions be optimized for improved yield?
Answer:
Systematic optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst Selection: Piperidine is standard, but DBU (1,8-diazabicycloundec-7-ene) can improve cyclization efficiency in sterically hindered systems .
- Temperature Gradients: Gradual warming (e.g., 0°C → RT) reduces side reactions during acetamide coupling .
- Design of Experiments (DoE): Factorial designs to evaluate interactions between variables (e.g., solvent, catalyst loading, time) .
Advanced: What computational methods model this compound’s bioactivity?
Answer:
- Molecular Docking: Using PubChem-derived 3D structures (Canonical SMILES or InChI) to predict binding to targets like kinases or GPCRs .
- MD Simulations: Assessing stability of ligand-target complexes in physiological conditions (e.g., solvation models with explicit water) .
- QSAR Studies: Correlating substituent effects (e.g., phenyl vs. fluorophenyl groups) with activity trends .
Data Source: PubChem’s computed molecular descriptors (e.g., topological polar surface area, logP) guide solubility and permeability predictions .
Advanced: How to resolve contradictions in reported biological data?
Answer:
- Orthogonal Assays: Validate target inhibition using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Western blot) assays .
- Structural Verification: Confirm batch-to-batch consistency via H NMR and HPLC purity checks .
- Metabolite Screening: LC-MS to rule out off-target effects from degradation products .
Example Workflow:
Compare IC values across multiple studies.
Re-synthesize the compound using published protocols .
Re-test activity under standardized conditions.
Advanced: What strategies enable regioselective functionalization?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., NH of acetamide) during halogenation or cross-coupling .
- Directing Groups: Use meta-directing substituents (e.g., -Cl) on the phenyl ring to control electrophilic substitution .
- Transition Metal Catalysis: Pd-mediated Suzuki couplings for selective aryl modifications .
Case Study: Introducing a 4-fluorophenyl group via Suzuki-Miyaura coupling improved target affinity in analogs .
Advanced: How to refine crystallographic data for this compound?
Answer:
- Data Collection: High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.
- Refinement Tools: SHELXL for handling hydrogen bonding networks and disorder in the tetrahydro-pyridine ring .
- Validation: Check R-factors, electron density maps (e.g., omit maps for ambiguous regions) .
Best Practice: Deposit refined CIF files in public databases (e.g., CCDC) for reproducibility .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Answer:
- Rodent Models: Assess oral bioavailability and plasma half-life (e.g., Sprague-Dawley rats).
- Tissue Distribution: Radiolabeled compound (e.g., C-acetamide) tracked via scintillation counting .
- Metabolite ID: LC-HRMS to identify phase I/II metabolites in liver microsomes .
Key Parameter: LogD (pH 7.4) >2.0 ensures blood-brain barrier penetration for CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
